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Compound of Interest

Compound Name: Forrestiacids J

Cat. No.: B15139399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Forrestiacid J is a naturally occurring hybrid molecule, a [4+2]-type triterpene–diterpene,

isolated from the vulnerable conifer Pseudotsuga forrestii. Emerging research has identified

Forrestiacid J and its analogs as potent inhibitors of ATP-citrate lyase (ACL), a crucial enzyme

in cellular metabolism. These findings position Forrestiacid J as a promising lead compound for

the development of novel therapeutics targeting metabolic disorders.

ATP-citrate lyase is a key cytosolic enzyme that catalyzes the conversion of citrate and

Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a fundamental step linking carbohydrate

metabolism to the biosynthesis of fatty acids and cholesterol. Inhibition of ACL is a clinically

validated strategy for lowering low-density lipoprotein cholesterol (LDL-C).

These application notes provide a comprehensive guide for the experimental design of enzyme

kinetics studies on Forrestiacid J, focusing on its interaction with ATP-citrate lyase. Detailed

protocols for determining inhibitory activity and elucidating the mechanism of inhibition are

presented to facilitate further research and drug development efforts.

Quantitative Data Summary
Forrestiacid J and its related compounds have demonstrated significant inhibitory activity

against ATP-citrate lyase (ACL). The following table summarizes the available quantitative data
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for Forrestiacids J and K.

Compound Target Enzyme IC50 Value (µM)

Forrestiacid J ATP-citrate lyase (ACL) 1.8 - 11[1]

Forrestiacid K ATP-citrate lyase (ACL) 1.8 - 11[1]

Signaling Pathway
ATP-citrate lyase plays a central role in cellular metabolism by producing cytosolic acetyl-CoA,

the primary building block for fatty acid and cholesterol biosynthesis. The glycolytic pathway

breaks down glucose into pyruvate, which enters the mitochondria and is converted to citrate in

the Krebs cycle. Excess citrate is transported to the cytosol, where ACL converts it to acetyl-

CoA. This acetyl-CoA is then utilized by downstream pathways for lipogenesis and

cholesterogenesis. Forrestiacid J exerts its effect by directly inhibiting ACL, thereby reducing

the pool of cytosolic acetyl-CoA available for these biosynthetic processes.
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Fig. 1: Forrestiacid J Inhibition of the ACL-mediated biosynthetic pathway.

Experimental Protocols
Two primary methods for determining the enzymatic activity of ATP-citrate lyase and the

inhibitory potential of Forrestiacid J are detailed below: a direct radioactive assay and a

continuous spectrophotometric assay.

Protocol 1: Direct Radioactive Assay for ACL Activity
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This protocol directly measures the formation of [14C]acetyl-CoA from [14C]citrate and is highly

sensitive and specific.[2][3][4]

Materials:

Recombinant human ATP-citrate lyase (ACL)

[14C]Citric acid

Coenzyme A (CoA)

Adenosine triphosphate (ATP)

Magnesium chloride (MgCl2)

Potassium chloride (KCl)

Dithiothreitol (DTT)

Forrestiacid J (dissolved in DMSO)

EDTA

MicroScint-O scintillation cocktail

384-well plates

Liquid scintillation counter

Assay Buffer (Buffer D):

87 mM Tris-HCl, pH 8.0

20 µM MgCl2

10 mM KCl

10 mM DTT
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Procedure:

Reaction Setup: In a 384-well plate, prepare the reaction mixture with a final volume of 20 µL

per well.

Add Assay Buffer.

Add Forrestiacid J at various concentrations (e.g., 0.01 to 100 µM). Include a DMSO

control.

Add recombinant human ACL (e.g., 30 ng per well).

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

Initiate Reaction: Start the enzymatic reaction by adding the substrates:

100 µM CoA

400 µM ATP

150 µM [14C]citrate (specific activity: 2 µCi/µmol)

Incubation: Incubate the reaction mixture at 37°C for 3 hours.[2]

Terminate Reaction: Stop the reaction by adding 1 µL of 0.5 M EDTA to each well.

Signal Detection:

Add 60 µL of MicroScint-O to each well.

Incubate at room temperature overnight with gentle shaking.[2]

Measure the [14C]acetyl-CoA signal using a liquid scintillation counter.

Data Analysis:

Calculate the percentage of inhibition for each concentration of Forrestiacid J relative to

the DMSO control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Continuous Spectrophotometric Assay for
ACL Activity
This protocol uses a coupled enzyme system to continuously monitor ACL activity by

measuring the decrease in NADH absorbance at 340 nm.[5][6] This method is non-radioactive

and allows for real-time kinetic measurements.

Materials:

Recombinant human ATP-citrate lyase (ACL)

Citric acid

Coenzyme A (CoA)

Adenosine triphosphate (ATP)

Magnesium chloride (MgCl2)

Dithiothreitol (DTT)

NADH

Malate dehydrogenase (MDH)

Forrestiacid J (dissolved in DMSO)

96-well UV-transparent plates

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Assay Buffer:

50 mM Tris-HCl, pH 7.5
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5 mM MgCl2

1 mM DTT

Procedure:

Reaction Setup: In a 96-well UV-transparent plate, prepare the reaction mixture with a final

volume of 200 µL per well.

Add Assay Buffer.

Add Forrestiacid J at various concentrations (e.g., 0.01 to 100 µM). Include a DMSO

control.

Add 0.2 mM NADH.

Add an excess of malate dehydrogenase (e.g., 10 units/mL).

Add recombinant human ACL (concentration to be optimized for a linear reaction rate).

Add 10 mM Citrate.

Add 0.5 mM CoA.

Pre-incubate the mixture for 5 minutes at 37°C.

Initiate Reaction: Start the reaction by adding 10 mM ATP.

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm

every 30 seconds for 10-15 minutes at 37°C.

Data Analysis:

Determine the initial reaction velocity (rate of NADH consumption) from the linear portion

of the absorbance vs. time plot.

Calculate the percentage of inhibition for each concentration of Forrestiacid J relative to

the DMSO control.
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Determine the IC50 value as described in Protocol 1.

Experimental Workflow for Mechanism of Inhibition
Studies
To understand how Forrestiacid J inhibits ACL, it is crucial to determine its mechanism of

inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This can be achieved

by measuring the IC50 of Forrestiacid J at various concentrations of one of the substrates (e.g.,

citrate) while keeping the other substrates at a constant, saturating concentration.

Start: Determine Mechanism of Inhibition

Prepare Reagents:
- ACL Enzyme

- Forrestiacid J (serial dilutions)
- Substrates (Citrate, ATP, CoA)

- Assay Buffer

Determine IC50 of Forrestiacid J
at low [Citrate] (e.g., Km/5)

Determine IC50 of Forrestiacid J
at [Citrate] = Km

Determine IC50 of Forrestiacid J
at high [Citrate] (e.g., 5x Km)

Analyze IC50 values as a function of [Citrate]

Competitive Inhibition:
IC50 increases with increasing [Citrate]

Non-competitive Inhibition:
IC50 is independent of [Citrate]

Uncompetitive Inhibition:
IC50 decreases with increasing [Citrate]

Mixed Inhibition:
IC50 may increase or decrease with [Citrate]

End: Mechanism Determined
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Fig. 2: Workflow for determining the mechanism of ACL inhibition by Forrestiacid J.

Protocol for Mechanism of Inhibition Study:

Determine the Km for Citrate: First, perform a substrate saturation experiment by measuring

the initial reaction velocity at various concentrations of citrate while keeping ATP and CoA at

saturating concentrations. Determine the Michaelis constant (Km) for citrate by fitting the

data to the Michaelis-Menten equation.

IC50 Determination at Varying Citrate Concentrations:

Perform the ACL activity assay (either Protocol 1 or 2) to determine the IC50 value of

Forrestiacid J at a low concentration of citrate (e.g., 0.2 x Km).

Repeat the IC50 determination at a citrate concentration equal to its Km.

Repeat the IC50 determination at a high concentration of citrate (e.g., 5 x Km).

Data Interpretation:

Competitive Inhibition: The IC50 value will increase as the citrate concentration increases.

Non-competitive Inhibition: The IC50 value will remain constant regardless of the citrate

concentration.

Uncompetitive Inhibition: The IC50 value will decrease as the citrate concentration

increases.

Mixed Inhibition: The IC50 value may increase or decrease depending on the relative

affinity of the inhibitor for the free enzyme and the enzyme-substrate complex.

Further kinetic analysis, such as generating Lineweaver-Burk or Dixon plots, can be performed

to confirm the mechanism of inhibition and to determine the inhibition constant (Ki).

Conclusion
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Forrestiacid J presents an exciting opportunity for the development of novel therapeutics

targeting ATP-citrate lyase. The protocols and experimental designs detailed in these

application notes provide a robust framework for researchers to investigate the enzyme kinetics

of Forrestiacid J, elucidate its mechanism of action, and advance its potential as a clinical

candidate. Careful and systematic application of these methodologies will be crucial in

unlocking the full therapeutic potential of this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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